molecular formula C13H19N3O B030777 Cimbuterol CAS No. 54239-39-3

Cimbuterol

Cat. No. B030777
CAS RN: 54239-39-3
M. Wt: 233.31 g/mol
InChI Key: YKKQAXQGZIBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cimbuterol, including its isotopically labeled variants, has been reported in scientific literature. For instance, efficient synthesis methods have been developed for D6-clenproperol and D6-cimaterol, demonstrating high isotopic abundance and excellent chemical purities with deuterium isopropylamine as a labeled precursor (Sun et al., 2016). Similarly, stable and simple synthetic routes for labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol have been described, showcasing their isotopic abundance and purity (Tu et al., 2016).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of Cimbuterol were not found, research on similar compounds and methodologies, such as gas-phase ion/molecule isotope-exchange reactions, provides insights into analyzing structural environments of organic molecules (Hunt & Sethi, 1980). These techniques could potentially be applied to study Cimbuterol's molecular structure.

Chemical Reactions and Properties

Research on chemical reactions, especially those involving isotopic labeling and molecular interactions, can offer insights into Cimbuterol's chemical behavior. For example, studies on cine-substitution of alkenyl sulfones with aryltitanium reagents catalyzed by rhodium reveal mechanistic studies and catalytic asymmetric synthesis processes that could be relevant to understanding Cimbuterol's chemical reactions (Yoshida & Hayashi, 2003).

Physical Properties Analysis

Investigations into the physical properties of materials and compounds similar to Cimbuterol, such as the study on hydrogen bond dynamics in liquid methanol, provide a framework for understanding how molecular interactions influence physical properties (Pagliai et al., 2003). These insights can be instrumental in assessing Cimbuterol's physical characteristics.

Chemical Properties Analysis

The chemical properties of Cimbuterol can be inferred from studies focusing on the synthesis and characterization of compounds with specific functional groups or molecular structures. For example, the synthesis and characterization of antimicrobial substances by Lactobacillus reuteri provide knowledge on chemical characterization techniques that could be applied to Cimbuterol (Talarico & Dobrogosz, 1989).

Scientific Research Applications

  • Stable Isotope Labeled D9-Cimbuterol : A study by Tu et al. (2016) mentions the synthesis of stable isotope-labeled D9-Cimbuterol. This form of Cimbuterol, with 98.5% isotopic abundance and good purity, is useful for scientific research applications, particularly in studies requiring stable isotopes (Tu et al., 2016).

  • Radioimmunoassay Screening for β-Agonists : Granja et al. (2008) conducted a study validating radioimmunoassay screening methods for β-agonists, including Cimbuterol. Their findings indicated that these methods have high detection capability and are suitable for qualitative screening or semi-quantitative research, particularly in bovine liver (Granja et al., 2008).

  • Analysis of β-Agonists in Pork Meat : Mastrianni et al. (2018) developed a method for analyzing 10 β-agonists, presumably including Cimbuterol, in pork meat. This method, utilizing automated dispersive pipette extraction and LC-MS/MS, is effective for compliance monitoring in regulatory laboratories (Mastrianni et al., 2018).

  • Analysis of Multiple β-Agonist and β-Blocker Residues : Zhang et al. (2016) reported on a method for determining 14 β-agonists and 2 β-blockers in porcine muscle. This method involved an improved QuEChERS method and UHPLC-LTQ Orbitrap mass spectrometry, showcasing the relevance of such analyses in food safety and regulatory compliance (Zhang et al., 2016).

  • Beta-Agonists Analysis in Bovine Muscle : Kootstra et al. (2005) developed an LC-MS method for analyzing beta-agonists in bovine muscle. This method is accurate for various types of muscle, liver, and fish, suggesting its application in broader scientific research and monitoring contexts (Kootstra et al., 2005).

Safety And Hazards

Cimbuterol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

There have been recent discussions and meetings to understand how Cimbuterol came to be found in pork products . This indicates that there is ongoing research and regulatory interest in Cimbuterol, particularly in its use in the food industry .

properties

IUPAC Name

2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKQAXQGZIBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388626
Record name 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile

CAS RN

54239-39-3
Record name 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cimbuterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cimbuterol
Reactant of Route 2
Cimbuterol
Reactant of Route 3
Cimbuterol
Reactant of Route 4
Reactant of Route 4
Cimbuterol
Reactant of Route 5
Cimbuterol
Reactant of Route 6
Reactant of Route 6
Cimbuterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.